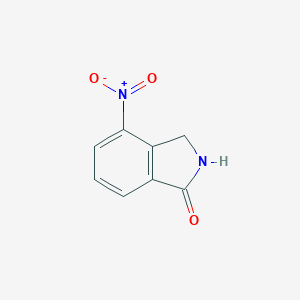

4-Nitroisoindolin-1-one

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of 4-Nitroisoindolin-1-one and its derivatives often involves palladium-catalysed reactions. For instance, Keddie et al. (2005) describe the synthesis of isoindoline nitroxides, a class closely related to 4-Nitroisoindolin-1-one, through palladium-catalysed Heck alkenylation (Keddie, Johnson, Arnold, & Bottle, 2005). Additionally, the palladium-catalyzed aminocarbonylation of the Blaise Reaction Intermediate, as discussed by Xuan et al. (2016), is another method contributing to the synthesis of related compounds (Xuan, Jung, Jeon, & Lee, 2016).

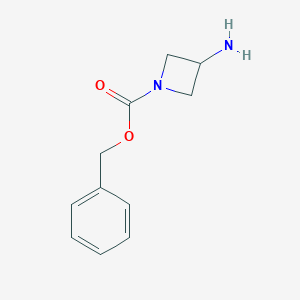

Molecular Structure Analysis

The molecular structure of 4-Nitroisoindolin-1-one and its analogues has been characterized using various techniques. Sankhe and Chindarkar (2021) have elucidated the structures of isoindoline-1,3-dione analogues through NMR techniques, providing insights into the molecular structure of these compounds (Sankhe & Chindarkar, 2021).

Chemical Reactions and Properties

Isoindoline compounds, including 4-Nitroisoindolin-1-one, undergo various chemical reactions. For example, Keddie et al. (2008) discuss the palladium-catalysed copper-free Sonogashira coupling of isoindoline nitroxides, indicating the reactivity of these molecules (Keddie, Fairfull‐Smith, & Bottle, 2008).

Physical Properties Analysis

The physical properties of 4-Nitroisoindolin-1-one derivatives, such as stability and solubility, are crucial for their application. For instance, the water-soluble nitroxides synthesized by Reid and Bottle (1998) demonstrate the importance of physical properties in the usability of these compounds (Reid & Bottle, 1998).

Wissenschaftliche Forschungsanwendungen

Application 1: Inhibition of PI3Kγ in Gastric Carcinoma Treatment

- Scientific Field : Biomedical Sciences, specifically in the treatment of Gastric Carcinoma .

- Summary of the Application : 4-Nitroisoindolin-1-one derivatives have been studied as potential inhibitors of phosphoinositol-3-kinase γ (PI3Kγ), a protein that plays a crucial role in the development of gastric carcinoma . The upregulation of PI3Kγ is positively correlated with tumor-associated-macrophage (TAM)-mediated gastric carcinoma (GC). PI3Kγ suppresses tumor necrosis factor-alpha (TNF-α) and interleukin-12 (IL-12) through activation of the AKT/mTOR pathway, which promotes the immunosuppressant phenotype of TAM .

- Methods of Application or Experimental Procedures : The research involved various molecular modeling studies with a series of isoindolin-1-one derivatives as potent PI3Kγ inhibitors. The methods used included molecular docking, molecular dynamics (MD), molecular mechanics, Poisson–Boltzmann/generalized Born surface area (MM-PB/GBSA) binding free energy calculation, and three-dimensional structure–activity relationship (3D-QSAR) study .

- Results or Outcomes : The study provided structural insights into the binding modalities of the two isoforms using CoMFA and MD models. It suggested some key differences in the molecular interactions with the ligands and could be summarized as three subsites (one affinity subsite near the C-helix and DFG and two hydrophobic subsites) .

Application 2: Antiviral Activities

- Scientific Field : Biomedical Sciences, specifically in Antiviral Research .

- Summary of the Application : Isoindolin-1-one derivatives, including 4-Nitroisoindolin-1-one, have been isolated from the stems of Nicotiana tabacum and have shown significant antiviral activities . These compounds have been found to exhibit high anti-Tobacco Mosaic Virus (anti-TMV) activities .

- Methods of Application or Experimental Procedures : The research involved the isolation of isoindolin-1-one derivatives from the stems of Nicotiana tabacum, a mutant N. tabacum for gene editing with the alkaloid metabolic pathway . The isolated compounds were then tested for their anti-TMV activities .

- Results or Outcomes : Compounds exhibited high anti-TMV activities at concentrations of 20 μM with inhibition rates of 48.6%, 42.8%, and 71.5% . The study also revealed that the isoindolin-1-one substructure is fundamental for anti-TMV activity .

Application 3: Ultrasonic-assisted Synthesis

- Scientific Field : Organic Chemistry .

- Summary of the Application : Isoindolin-1-one derivatives, including 4-Nitroisoindolin-1-one, can be synthesized from 3-alkylidenephtalides under ultrasonic irradiation . This synthesis is characterized by group tolerance, high efficiency, and yields .

- Methods of Application or Experimental Procedures : The research involved the preparation of a small library of 3-hydroxyisoindolin-1-ones from 3-alkylidenephtalides under ultrasonic irradiation . The reaction can also be performed in multigram scale and be further extended to access other motifs of isoindolin-1-ones in a one-pot fashion .

- Results or Outcomes : The study demonstrated a practical synthesis of isoindolin-1-one derivatives with high efficiency and yields .

Application 4: Anti-Rotavirus Activities

- Scientific Field : Biomedical Sciences, specifically in Antiviral Research .

- Summary of the Application : Isoindolin-1-one derivatives, including 4-Nitroisoindolin-1-one, have been found to exhibit significant anti-rotavirus activities . Rotaviruses are a leading cause of severe diarrheal disease in young children worldwide, and these compounds could potentially be used in the development of new antiviral drugs .

- Methods of Application or Experimental Procedures : The research involved testing the anti-rotavirus activities of isoindolin-1-one derivatives isolated from the stems of Nicotiana tabacum . The compounds were tested for their ability to inhibit the replication of rotaviruses in vitro .

- Results or Outcomes : Compound 4 exhibited high anti-rotavirus activity with a therapeutic index (TI) value of 20.7. This TI value is close to that of the positive control (20.2) .

Application 5: Multicomponent Reactions in Organic Synthesis

- Scientific Field : Organic Chemistry .

- Summary of the Application : Isoindolin-1-one derivatives, including 4-Nitroisoindolin-1-one, can be synthesized through multicomponent reactions (MCRs) . MCRs involve three or more starting materials reacting to form the final product . This synthetic approach represents a powerful and efficient route for the discovery of pharmacologically active molecular probes .

- Methods of Application or Experimental Procedures : The research involved the use of MCRs to synthesize isoindolin-1-one derivatives . The reactions were carried out under various conditions, and the products were analyzed for their potential pharmacological activities .

- Results or Outcomes : The study demonstrated the efficiency of MCRs in the synthesis of isoindolin-1-one derivatives . The results also highlighted the potential of these compounds as molecular probes in pharmacological research .

Safety And Hazards

Safety measures for handling 4-Nitroisoindolin-1-one include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .

Eigenschaften

IUPAC Name |

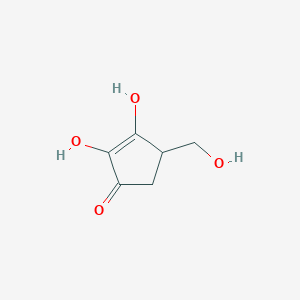

4-nitro-2,3-dihydroisoindol-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O3/c11-8-5-2-1-3-7(10(12)13)6(5)4-9-8/h1-3H,4H2,(H,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTDDSWLIZLMORY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C=CC=C2[N+](=O)[O-])C(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90620852 | |

| Record name | 4-Nitro-2,3-dihydro-1H-isoindol-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90620852 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Nitroisoindolin-1-one | |

CAS RN |

366452-97-3 | |

| Record name | 2,3-Dihydro-4-nitro-1H-isoindol-1-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=366452-97-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Nitro-2,3-dihydro-1H-isoindol-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90620852 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-nitro-2,3-dihydro-1H-isoindol-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(4-Chlorobenzyl)thio]propanoic acid](/img/structure/B52657.png)

![1-(prop-2-yn-1-yl)-1H-benzo[d]imidazole-2-carbaldehyde](/img/structure/B52658.png)

![1-Phenyl-4,5,6,7-tetrahydro-1H-[1,2,3]triazolo[4,5-c]pyridine](/img/structure/B52674.png)

![2-(3-Methyl-1H-pyrazol-1-yl)benzo[d]thiazole](/img/structure/B52680.png)

![N-[2-(2-chloroacetyl)phenyl]-N-ethylformamide](/img/structure/B52682.png)